5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one
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Overview
Description
5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridinone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves the reaction of 2-acetylpiperidine with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
- 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
Compared to similar compounds, 5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one stands out due to its unique combination of a piperidine ring and a pyridinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(1-acetylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17) |
InChI Key |
OEQDQLDFUHDRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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